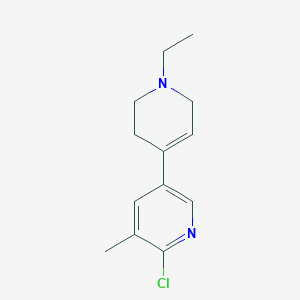

2-Chloro-5-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)-3-methylpyridine

Description

This compound features a pyridine core substituted with a chlorine atom at position 2, a methyl group at position 3, and a 1-ethyl-3,6-dihydro-2H-pyridinyl moiety at position 3. The dihydropyridine ring introduces partial unsaturation, influencing its electronic properties and reactivity.

Propriétés

IUPAC Name |

2-chloro-5-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)-3-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2/c1-3-16-6-4-11(5-7-16)12-8-10(2)13(14)15-9-12/h4,8-9H,3,5-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHSFXGQAFPKFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(=CC1)C2=CN=C(C(=C2)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-Chloro-5-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)-3-methylpyridine, a compound with the molecular formula C13H17ClN2, has garnered attention due to its potential biological activities. This article aims to explore its biological activity, focusing on antibacterial and antifungal properties, as well as any relevant research findings.

Chemical Structure and Properties

The compound features a chloro group and a pyridine ring, which are significant in determining its biological activity. The presence of the ethyl and methyl groups contributes to its lipophilicity, potentially enhancing membrane permeability.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C13H17ClN2 |

| Molecular Weight | 236.74 g/mol |

| CAS Number | 1820717-84-7 |

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial activity against various Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

The effectiveness of this compound can be quantified through its MIC values against different bacterial strains:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0195 |

| Bacillus subtilis | 0.0098 |

| Pseudomonas aeruginosa | 0.039 |

These results indicate that the compound is particularly effective against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antibacterial potential.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against various fungal strains. For instance, it demonstrated significant inhibition against Candida albicans and Fusarium oxysporum.

Antifungal Activity Data

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.0048 |

| Fusarium oxysporum | 0.039 |

The antifungal activity further supports the compound's therapeutic potential in treating infections caused by both bacteria and fungi.

The mechanism by which this compound exerts its biological effects is believed to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways. The presence of halogen atoms in the structure may enhance binding affinity to bacterial targets.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted on a series of pyridine derivatives including this compound highlighted its strong antimicrobial properties compared to established antibiotics like linezolid. The study utilized both in vitro assays and molecular docking techniques to elucidate the binding interactions with bacterial targets .

- Biofilm Inhibition : Research has indicated that this compound also exhibits biofilm inhibitory effects, which are crucial for preventing chronic infections. The minimum biofilm inhibitory concentration (MBIC) was found to be significantly lower than the MIC, indicating its potential in preventing biofilm formation .

Comparaison Avec Des Composés Similaires

Pyridine Derivatives with Chloro and Methyl Substituents

- 6-Chloro-2-ethyl-3-methylpyridine (C₈H₁₀ClN): Structure: Chlorine at position 6, ethyl at position 2, and methyl at position 3. Key Differences: The absence of a dihydropyridine ring reduces conformational flexibility compared to the target compound.

3-Methylpyridine (3-Picoline) :

- Formation Pathway : Generated via multiphase reactions of acrolein and ammonia/ammonium under ambient conditions, involving hemiaminal intermediates and intramolecular cyclization .

- Comparison : Unlike the target compound, 3-methylpyridine lacks chlorine and dihydropyridine substituents. Its environmental formation contrasts with synthetic preparation routes for halogenated analogs.

Heterocyclic Compounds with Sulfur-Containing Moieties

- 2-Chloro-5-(5-nitrothiophene-2-yl)-1,3,4-thiadiazole :

Sulfonamidobenzamide (SABA) Derivatives

- SABA1 (Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate): Structure: Combines a sulfonamide linker, chloro-substituted phenyl, and carbamoyl group. Activity: Exhibits MIC values of 0.45–0.9 mM against E. coli, attributed to its sulfonamide core . The target compound’s dihydropyridine group may offer distinct interactions in biological systems, though direct activity comparisons are unavailable.

Data Tables: Structural and Functional Attributes

Mechanistic Insights and Reaction Pathways

- Target Compound Synthesis : Likely involves halogenation (e.g., chlorination at C2) and nucleophilic substitution for introducing the dihydropyridine moiety, similar to methods used for 5-chloro-6-phenylpyridazin-3(2H)-one derivatives .

- 3-Methylpyridine Formation : Proceeds via carbonyl-to-imine conversions of acrolein, followed by hemiaminal cyclization under ambient conditions . This contrasts with synthetic routes requiring catalysts or high temperatures for pyridine derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-5-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)-3-methylpyridine, and how can intermediates be characterized?

- Methodology : Multi-step synthesis often involves coupling chloro-substituted pyridines with dihydropyridine derivatives. For example, alkylation of a dihydropyridine precursor followed by Suzuki-Miyaura cross-coupling (using boronic acids) or nucleophilic substitution with chloro-pyridine derivatives. Intermediates should be characterized via -NMR and LC-MS to confirm regioselectivity and purity. Crystallographic validation (e.g., X-ray diffraction) is critical for resolving structural ambiguities, as demonstrated in analogous dihydropyridine systems .

Q. How can researchers safely handle this compound given its reactive substituents (chloro, dihydropyridine)?

- Methodology :

- Storage : Under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation of the dihydropyridine ring.

- Handling : Use gloveboxes for air-sensitive steps. Safety protocols from structurally related compounds (e.g., ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate) recommend PPE (nitrile gloves, goggles) and fume hoods to mitigate exposure risks .

- Waste disposal : Neutralize chloro derivatives with alkaline solutions before disposal to avoid releasing toxic HCl gas.

Q. What spectroscopic techniques are optimal for structural elucidation of this compound?

- Methodology :

- NMR : - and -NMR to confirm substitution patterns (e.g., chloro at position 2, ethyl at dihydropyridine). -NMR coupling constants can distinguish between chair and boat conformations in the dihydropyridine ring.

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation pathways.

- IR spectroscopy : Identify C-Cl (600–800 cm) and dihydropyridine C=N (1650–1700 cm) stretches.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

- Methodology :

- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh), PdCl(dppf)) for coupling reactions, as seen in analogous pyridine syntheses .

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) with ethers (THF) to balance reactivity and solubility.

- Temperature control : Lower temperatures (0–5°C) may stabilize reactive intermediates, while reflux (e.g., pyridine at 115°C) accelerates cyclization steps .

Q. What computational tools can predict the compound’s reactivity in medicinal chemistry applications?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the chloro group’s electron-withdrawing effect can be modeled to predict regioselectivity in substitution reactions.

- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina, leveraging crystallographic data from related dihydropyridine-protein complexes .

Q. How can researchers resolve contradictions in spectral data for intermediates?

- Case study : If -NMR shows unexpected splitting in the dihydropyridine ring, consider dynamic effects (ring puckering) or diastereomer formation. Use variable-temperature NMR to distinguish between conformational flexibility and stereoisomerism . Cross-validate with X-ray crystallography, as applied to 2-amino-6-{[(6-chloropyridin-3-yl)methyl]amino}pyrimidine derivatives .

Q. What strategies stabilize the dihydropyridine moiety during storage and reactions?

- Methodology :

- Protecting groups : Introduce Boc (tert-butoxycarbonyl) or Fmoc groups to the nitrogen in the dihydropyridine ring, as demonstrated in ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate .

- Redox buffers : Add ascorbic acid or hydroquinone to reaction mixtures to prevent oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.